N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide
Overview
Description
N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as DCNP, is a chemical compound that has been widely used in scientific research. This compound is a hydrazide derivative that has been synthesized through a specific method. DCNP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide involves the inhibition of protein phosphatase 2A. This inhibition leads to an increase in the phosphorylation of specific proteins, which can ultimately affect the expression of genes. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to have an effect on the cellular localization of specific proteins.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to have an effect on cell growth and differentiation. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide in lab experiments is its specificity for protein phosphatase 2A. This specificity allows for the selective inhibition of this protein, which can be useful in studying its role in various cellular processes. However, one limitation of using N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and the accuracy of results.
Future Directions
There are several potential future directions for research involving N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One area of interest is the potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to have an effect on cell growth and differentiation, which could make it a potential treatment for certain types of cancer. Another area of interest is the development of new compounds that are similar to N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide but have improved specificity and reduced toxicity. These compounds could be useful in studying the role of protein phosphatase 2A in various cellular processes.
Scientific Research Applications
N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been used in a variety of scientific research applications, including as a tool to study the regulation of gene expression. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the activity of protein phosphatase 2A, which is involved in the regulation of gene expression. This inhibition leads to an increase in the phosphorylation of specific proteins, which can ultimately affect the expression of genes.
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13(26-19-8-4-6-14-5-2-3-7-17(14)19)20(25)24-23-12-15-9-10-16(21)11-18(15)22/h2-13H,1H3,(H,24,25)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVUKRAIDZHWCJ-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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